Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine
CAS No.: 179056-67-8
Cat. No.: VC11674768
Molecular Formula: C18H19N3
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179056-67-8 |
|---|---|
| Molecular Formula | C18H19N3 |
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | N-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]-1-phenylmethanamine |
| Standard InChI | InChI=1S/C18H19N3/c1-21-12-11-18(20-21)17-9-7-16(8-10-17)14-19-13-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3 |
| Standard InChI Key | FXIXRJKHHRDZEC-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3 |
| Canonical SMILES | CN1C=CC(=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine is systematically named N-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]-1-phenylmethanamine under IUPAC nomenclature. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 179056-67-8 | |
| Molecular Formula | C₁₈H₁₉N₃ | |
| Molecular Weight | 277.4 g/mol | |
| SMILES | CN1C=CC(=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3 | |
| InChI Key | FXIXRJKHHRDZEC-UHFFFAOYSA-N |
The compound’s structure integrates a benzylamine group (C₆H₅CH₂NH-) linked to a 4-(1-methylpyrazol-3-yl)benzyl moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is substituted with a methyl group at the 1-position, enhancing steric and electronic properties.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine typically involves sequential nucleophilic substitution and coupling reactions. A plausible route includes:
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Formation of 4-(1-Methyl-1H-Pyrazol-3-yl)Benzaldehyde:
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Suzuki-Miyaura coupling between 4-bromobenzaldehyde and 1-methyl-3-pyrazoleboronic acid to install the pyrazole ring.
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Reductive Amination:
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Reaction of the aldehyde intermediate with benzylamine in the presence of a reducing agent (e.g., NaBH₃CN) to yield the target compound.
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This method ensures regioselectivity and avoids side reactions common in pyrazole functionalization.
Industrial Production
VulcanChem lists the compound as a research-grade chemical, emphasizing its use in small-scale applications. Industrial-scale synthesis would require optimization for yield and purity, potentially employing continuous-flow reactors to enhance efficiency.
Biological and Pharmacological Relevance
Mechanistic Insights
Molecular docking studies suggest that the 1-methylpyrazole group enhances binding to hydrophobic pockets in target proteins, while the benzylamine backbone facilitates interactions with polar residues . This dual functionality could explain the compound’s potential in modulating protein-protein interactions.
Applications in Material Science
Polymer Synthesis
Benzylamines serve as precursors for polyurethanes and epoxy resins. The rigidity imparted by the pyrazole ring could enhance thermal stability in polymer matrices, making the compound valuable for high-performance materials.
Coordination Chemistry
The tertiary amine and pyrazole nitrogen atoms act as Lewis bases, enabling the compound to coordinate with transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes are explored for catalytic applications, including oxidation reactions.
Future Directions
Drug Development
Further studies should explore the compound’s efficacy in kinase inhibition assays and its pharmacokinetic properties. Structural modifications, such as fluorination of the benzyl group, could enhance blood-brain barrier penetration.
Advanced Materials
Investigations into pyrazole-containing metal-organic frameworks (MOFs) could unlock applications in gas storage or heterogeneous catalysis.
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